

Application Note: High-Resolution Mass Spectrometry for the Analysis of Anteisopentadecanoyl-CoA

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Compound of Interest

Compound Name: Anteisopentadecanoyl-CoA

Cat. No.: B15549618

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Introduction

Anteisopentadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (BCFA-CoA) that plays a role in cellular metabolism. As with other acyl-CoAs, it is an intermediate in various metabolic pathways. The accurate and sensitive quantification of specific acyl-CoA species such as **anteisopentadecanoyl-CoA** is crucial for understanding metabolic regulation and its potential alterations in various disease states. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) provides the necessary selectivity and sensitivity for the analysis of these complex and often low-abundance molecules. This application note details a comprehensive protocol for the analysis of **anteisopentadecanoyl-CoA** using LC-HRMS, covering sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.

Experimental Protocols

Sample Preparation: Extraction of Acyl-CoAs from Biological Samples

This protocol is designed for the extraction of a broad range of acyl-CoAs, including branched-chain species like **anteisopentadecanoyl-CoA**, from tissues or cultured cells.

Materials:

- Ice-cold Methanol
- Ice-cold 50 mM Ammonium Acetate (pH 6.8) or 10% Trichloroacetic Acid (TCA)
- Internal Standard (e.g., C17:0-CoA)
- Homogenizer (for tissue samples)
- Centrifuge (capable of $>15,000 \times g$ and 4°C)
- Vacuum concentrator

Procedure:

- **Sample Collection:** For tissue samples, weigh approximately 10-20 mg of frozen tissue and place it in a pre-chilled tube. For cultured cells, aspirate the medium and wash the cells with ice-cold PBS.
- **Lysis and Extraction:** Add 1 mL of ice-cold methanol containing a known concentration of the internal standard to the sample. Homogenize the tissue or scrape the cells in the methanol solution.
- **Protein Precipitation:** Incubate the homogenate on ice for 15 minutes to allow for protein precipitation.
- **Centrifugation:** Centrifuge the samples at $17,000 \times g$ for 10 minutes at 4°C to pellet the precipitated protein and cell debris.
- **Supernatant Collection:** Carefully transfer the supernatant containing the acyl-CoAs to a new tube.
- **Drying:** Dry the supernatant using a vacuum concentrator.
- **Reconstitution:** Reconstitute the dried extract in a suitable volume (e.g., 100 μL) of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 10 mM Ammonium Acetate).

Liquid Chromatography

The chromatographic separation of **anteisopentadecanoyl-CoA** is critical for resolving it from other isomeric and isobaric species.

LC Conditions:

Parameter	Value
Column	C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase A	10 mM Ammonium Acetate in Water
Mobile Phase B	10 mM Ammonium Acetate in 95:5 Acetonitrile:Water
Gradient	5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	5 µL

High-Resolution Mass Spectrometry

HRMS provides the mass accuracy and resolution required for confident identification and quantification of **anteisopentadecanoyl-CoA**.

MS Conditions:

Parameter	Value
Instrument	Q-Exactive Orbitrap Mass Spectrometer or equivalent
Ionization Mode	Positive Electrospray Ionization (ESI+)
Capillary Voltage	3.5 kV
Capillary Temperature	320°C
Sheath Gas Flow Rate	40 (arbitrary units)
Auxiliary Gas Flow Rate	10 (arbitrary units)
Full Scan Resolution	70,000
Full Scan Range (m/z)	300 - 1200
MS/MS Fragmentation	Higher-energy Collisional Dissociation (HCD)
MS/MS Resolution	35,000
Targeted Analysis	Parallel Reaction Monitoring (PRM) or Selected Reaction Monitoring (SRM) on a triple quadrupole instrument can also be used. [1]

Data Presentation

Quantitative Data Summary

The following table presents representative quantitative data for **anteisopentadecanoyl-CoA** in different biological matrices. This data is illustrative and will vary depending on the specific experimental conditions and sample type.

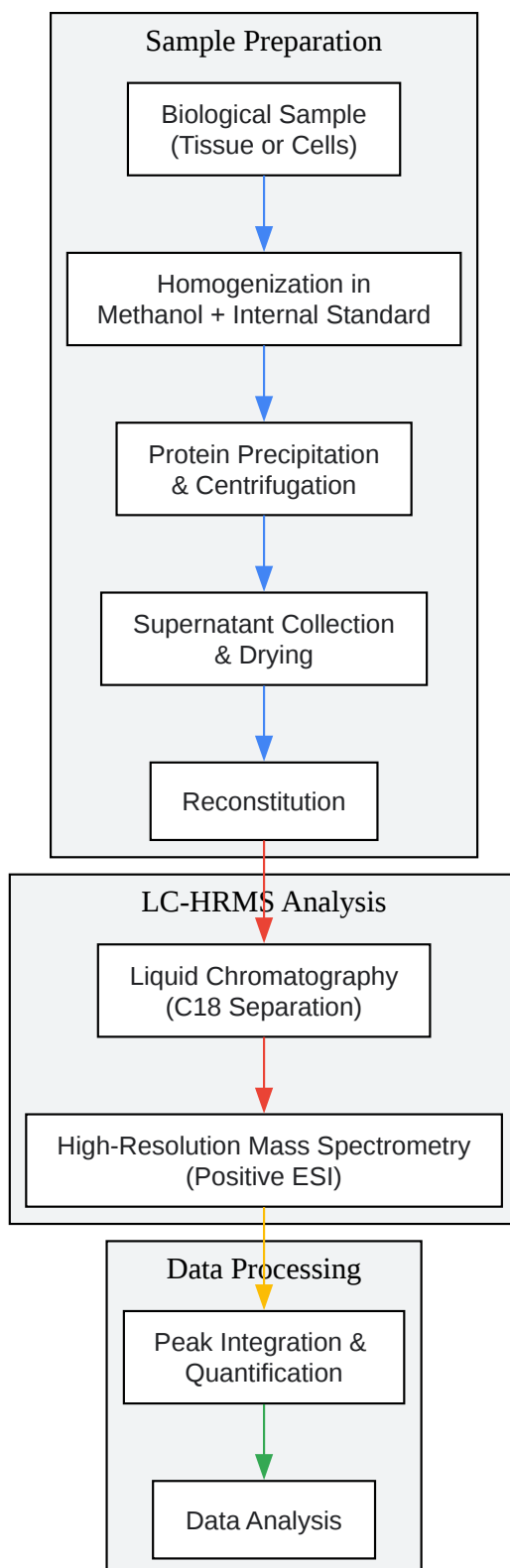
Sample ID	Matrix	Anteisopentadecanoyl-CoA (pmol/mg protein)	Standard Deviation
Control 1	Liver Tissue	1.25	0.15
Control 2	Liver Tissue	1.38	0.21
Treated 1	Liver Tissue	2.76	0.32
Treated 2	Liver Tissue	3.12	0.45
Cell Line A	Cultured Cells	0.89	0.11
Cell Line B	Cultured Cells	1.05	0.14

Mass Spectrometric Data for Anteisopentadecanoyl-CoA

Parameter	Value
Chemical Formula	C36H64N7O17P3S
Theoretical Monoisotopic Mass	1007.3195
Precursor Ion ([M+H] ⁺)	1008.3268
Characteristic Fragment Ion 1	508.09 (Adenosine diphosphate moiety)
Characteristic Fragment Ion 2	428.03 (Adenosine monophosphate moiety)
Characteristic Neutral Loss	507.11 (Phosphopantetheine moiety)

Visualizations

Experimental Workflow

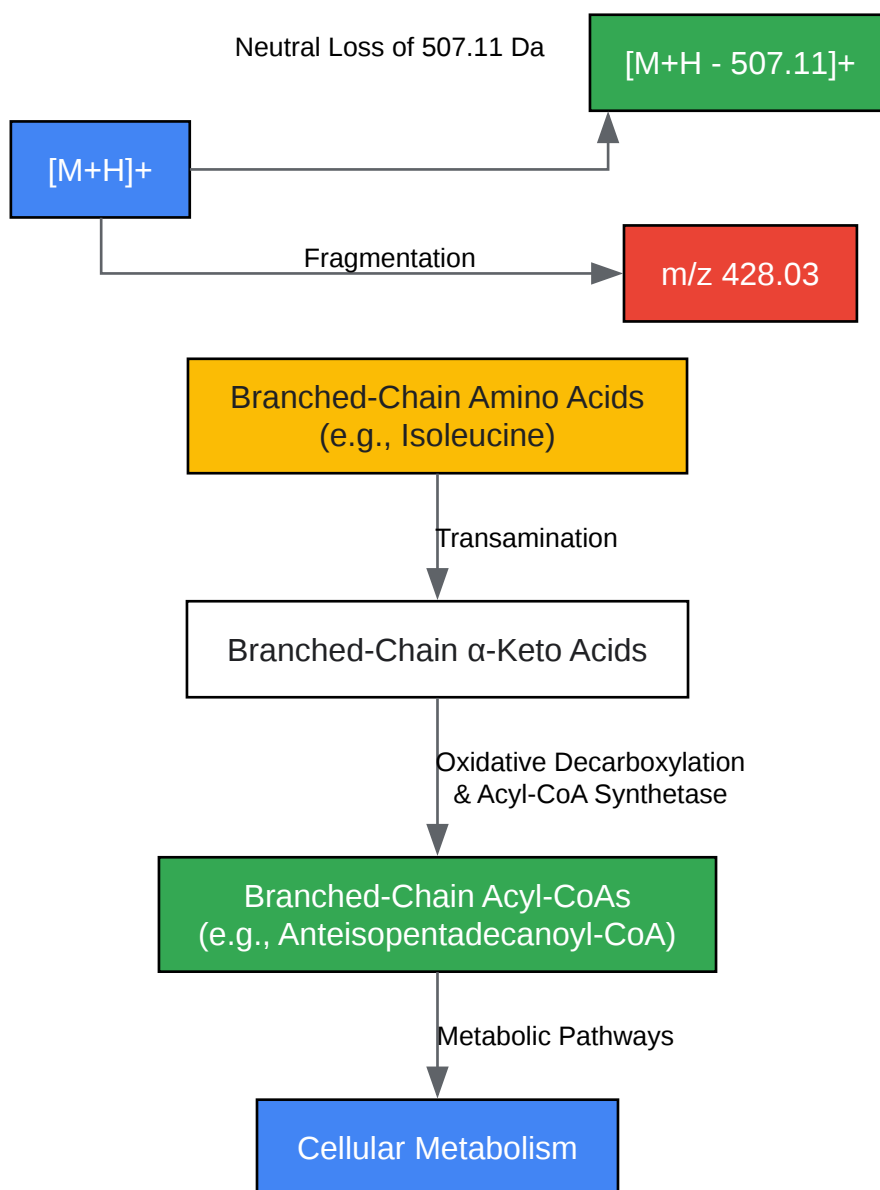


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Caption: Experimental workflow for **anteisopentadecanoyl-CoA** analysis.

Fragmentation Pathway of Acyl-CoAs

All protonated acyl-CoAs undergo characteristic fragmentation in the mass spectrometer. The most common fragmentation events include the neutral loss of the 507 Da phosphopantetheine moiety and the formation of a fragment ion at m/z 428, corresponding to the adenosine monophosphate moiety.^{[2][3][4]}



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